Dicetyl peroxydicarbonate

Description

Properties

CAS No. |

26322-14-5 |

|---|---|

Molecular Formula |

C34H66O6 |

Molecular Weight |

570.9 g/mol |

IUPAC Name |

hexadecoxycarbonyloxy hexadecyl carbonate |

InChI |

InChI=1S/C34H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33(35)39-40-34(36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |

InChI Key |

QWVBGCWRHHXMRM-UHFFFAOYSA-N |

SMILES |

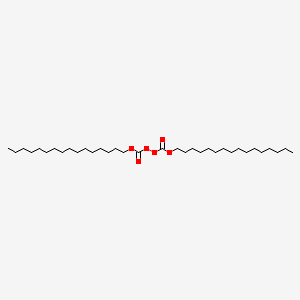

CCCCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

26322-14-5 |

physical_description |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with inert solid. |

Pictograms |

Flammable |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dicetyl dicarbonateperoxide dicetyl peroxydicarbonate Liladox |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dicetyl Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Dicetyl peroxydicarbonate, also known as dihexadecyl peroxydicarbonate, is an organic peroxide characterized by its high reactivity and sensitivity to heat.[1][2] This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its characterization, and key safety and handling considerations.

Physical and Chemical Properties

This compound is a white, granular, crystalline solid with a faint odor.[3][4][5] It is primarily used as a polymerization initiator for various monomers, including vinyl chloride, acrylates, and methacrylates.[3][6] Its utility in these applications stems from its thermal instability, which allows for the generation of free radicals upon heating.[5]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₆₆O₆ | [1][3] |

| Molecular Weight | 570.9 g/mol | [1][3] |

| Appearance | White powder/granular crystalline solid | [3][5] |

| Melting Point | 52 °C (decomposes) | [3][7] |

| Boiling Point | 592.2 °C at 760 mmHg (Predicted) | [3][8] |

| Density | 0.936 g/cm³ | [3][8] |

| Bulk Density | 0.4 - 0.6 g/cm³ | [3] |

| Water Solubility | 1 µg/L at 20 °C (Slightly soluble) | [3][7][9] |

| Solubility in other solvents | Soluble in ketones and aromatic hydrocarbons. | [10] |

| Vapor Pressure | 5.39 x 10⁻¹⁴ mmHg at 25 °C | [3] |

| Flash Point | 237.6 °C | [3][8] |

| Refractive Index | 1.458 | [3][8] |

| Active Oxygen Content | 2.80% | [11] |

| CAS Number | 26322-14-5 | [1][3] |

Chemical Properties and Reactivity

This compound is a thermally unstable compound.[11] It is highly sensitive to heat, and its storage requires stringent temperature control measures.[1][4] The substance can decompose violently or explosively at temperatures between 0-10 °C due to a self-accelerating exothermic decomposition.[1][2][3] Several explosions have been reported due to shock, heat, or friction.[1][4] To mitigate its explosion hazard, it is often mixed with inert solids.[1][2]

The self-accelerating decomposition temperature (SADT) for this compound is 40°C.[5][11] The recommended control temperature for storage is 30°C, with an emergency temperature of 35°C.[11]

The major decomposition products upon combustion or thermal decomposition include carbon dioxide, carbon monoxide, and hexadecanol.[4][5]

This compound is a strong oxidizing agent.[1][2] It is incompatible with and can be caused to decompose by contact with amines, certain metals, acids, alkalis, heavy metal compounds (like accelerators and driers), and reducing agents.[1][5][11] It does not react rapidly with air or water.[1][8]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in readily available literature. However, standard analytical techniques for organic peroxides can be applied for its characterization and analysis.

A common method for the synthesis of this compound involves the reaction of cetyl chloroformate with hydrogen peroxide in the presence of an alkali metal hydroxide.[12][13] Recent studies have explored the use of microreactors to achieve a highly pure product with a high yield in a short reaction time under safe conditions.[12]

Characterization of the final product typically involves:

-

Iodometric Titration: This is a standard method to determine the active oxygen content and assay of the peroxide. The peroxide reacts with an excess of iodide ions in an acidic solution, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): This spectroscopic technique is used to confirm the chemical structure of the synthesized this compound by identifying the chemical shifts and integration of the protons in the molecule.[12]

The thermal stability and decomposition kinetics of organic peroxides are critical for safe handling and storage.

-

Heat Accumulation Storage Test (HAST): This is the recognized method for determining the Self-Accelerating Decomposition Temperature (SADT) of organic peroxides.[11] The test involves storing a sample of the substance in its original packaging at a specific temperature and monitoring for any self-heating.

-

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal decomposition of this compound. It measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of decomposition and the heat of decomposition.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can provide information about the decomposition temperature range and the mass loss associated with the formation of volatile decomposition products.

Visualizations

Caption: Simplified workflow for the synthesis of this compound.

Caption: Logical pathway of thermal decomposition for this compound.

Caption: Key logical considerations for the safe handling and storage of this compound.

References

- 1. This compound | C34H66O6 | CID 62810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 26322-14-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Perkadox 24L this compound [nouryon.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. orgperox.com [orgperox.com]

- 11. nouryon.com [nouryon.com]

- 12. researchgate.net [researchgate.net]

- 13. EP1226118B1 - Method for producing peroxydicarbonates and their use in the radical polymerization of monomers - Google Patents [patents.google.com]

In-Depth Technical Guide: Synthesis and Characterization of Dicetyl Peroxydicarbonate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and characterization of dicetyl peroxydicarbonate. It includes detailed experimental protocols, safety precautions, and methods for characterization to ensure the safe and effective handling and application of this compound in a research setting. All quantitative data is presented in structured tables for clarity and comparative analysis. Logical workflows and chemical transformations are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

This compound, also known as dihexadecyl peroxydicarbonate, is an organic peroxide characterized by the chemical formula C34H66O6. It serves as a valuable initiator in various polymerization processes, particularly for vinyl chloride, vinylidene chloride, acrylates, and methacrylates. Its utility also extends to the production of high melt strength polypropylene (B1209903) (HMS-PP). In the context of research and drug development, understanding its synthesis and properties is crucial for its potential application in polymer-based drug delivery systems and other advanced materials.

This guide outlines a laboratory-scale synthesis procedure adapted from established methods for dialkyl peroxydicarbonates. It further details the essential characterization techniques for verifying the identity, purity, and thermal stability of the synthesized compound. Given the hazardous nature of organic peroxides, stringent adherence to the provided safety protocols is imperative.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of cetyl chloroformate with hydrogen peroxide in an alkaline medium. The following protocol is a generalized procedure for a laboratory setting, based on established principles for the synthesis of dialkyl peroxydicarbonates.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Cetyl chloroformate (1-hexadecyl chloroformate)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sodium hydroxide

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice-water bath

-

Büchner funnel and flask

-

Vacuum desiccator

Procedure:

-

Preparation of the Alkaline Hydrogen Peroxide Solution: In the three-necked flask, prepare a solution of sodium hydroxide in deionized water. Cool the solution to 0-5 °C using an ice-water bath. While maintaining the temperature, slowly add the 30% hydrogen peroxide solution with vigorous stirring.

-

Reaction: Slowly add cetyl chloroformate to the cold alkaline hydrogen peroxide solution via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition. After the addition is complete, continue stirring the mixture for an additional 2-3 hours at the same temperature. A white solid precipitate of this compound will form.

-

Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Drying: Dry the purified product under vacuum at room temperature to a constant weight.

Safety Precautions:

-

All operations must be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.

-

Due to the thermal instability and potential for explosive decomposition of peroxides, the reaction temperature must be strictly controlled.

-

Avoid friction, shock, and contact with incompatible materials such as strong acids, bases, and reducing agents.

-

The synthesized product should be stored at a controlled low temperature (ideally below its Self-Accelerating Decomposition Temperature of 40°C).

Expected Yield and Purity

The synthesis of this compound can achieve high yields and purity, particularly when reaction conditions are carefully controlled. A recent study utilizing a microreactor for this synthesis reported a yield of approximately 100% and a purity exceeding 99.5%.[1] Conventional batch synthesis methods, as described above, typically result in yields ranging from 80-95% with purities also in the high nineties after proper purification.

| Parameter | Microreactor Synthesis | Conventional Batch Synthesis (Expected) |

| Yield | ~100% | 80 - 95% |

| Purity | >99.5% | >98% |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and thermal stability of the synthesized this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C34H66O6 |

| Molecular Weight | 570.9 g/mol |

| Appearance | White powder or flakes |

| Melting Point | 52-55 °C |

| Solubility | Insoluble in water; soluble in ketones and aromatic hydrocarbons |

| Active Oxygen Content | ~2.80% |

Iodometric Titration for Purity Assessment

Iodometric titration is a standard method for determining the active oxygen content and thus the purity of peroxides.

Caption: Iodometric titration workflow for peroxide assay.

Materials:

-

This compound sample

-

Glacial acetic acid

-

Saturated potassium iodide solution

-

Standardized sodium thiosulfate solution (e.g., 0.1 N)

-

Starch indicator solution

Procedure:

-

Accurately weigh a sample of this compound into an Erlenmeyer flask.

-

Add a mixture of glacial acetic acid and isopropanol to dissolve the sample.

-

Add the saturated potassium iodide solution. The peroxide will oxidize the iodide ions to iodine, resulting in a brownish-yellow solution.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears, indicating the endpoint.

-

Calculate the purity of the this compound based on the volume of titrant used and the stoichiometry of the reaction.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the expected characteristic signals can be inferred from its structure.

A ¹H-NMR spectrum would be expected to show the following signals:

-

A triplet corresponding to the terminal methyl protons (-CH3) of the cetyl chains.

-

A large, broad multiplet for the methylene (B1212753) protons (-(CH2)14-) of the cetyl chains.

-

A triplet for the methylene protons adjacent to the oxygen atom (-O-CH2-).

| Protons | Expected Chemical Shift (δ, ppm) |

| -CH3 | ~0.8-0.9 |

| -(CH2)14- | ~1.2-1.4 |

| -O-CH2- | ~4.1-4.3 |

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

Strong C-H stretching vibrations from the long alkyl chains.

-

A strong C=O stretching vibration characteristic of the carbonate group.

-

C-O stretching vibrations.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C=O stretch (carbonate) | 1750-1820 |

| C-O stretch | 1000-1300 |

Thermal Analysis

The thermal stability of this compound is a critical parameter due to its potential for self-accelerating decomposition. Differential Scanning Calorimetry (DSC) is a suitable technique to evaluate its thermal behavior.

Caption: Factors leading to the thermal decomposition of this compound.

Equipment:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh a small sample (1-5 mg) of this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the decomposition of the peroxide.

Data Analysis: The DSC thermogram can be used to determine:

-

Onset temperature of decomposition: The temperature at which the exothermic decomposition begins.

-

Peak decomposition temperature: The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of decomposition (ΔHd): The total heat released during decomposition, calculated from the area under the exothermic peak.

| Thermal Property | Typical Value |

| Self-Accelerating Decomposition Temperature (SADT) | 40 °C |

| Emergency Temperature | 35 °C |

| Control Temperature | 30 °C |

Conclusion

This technical guide provides essential information for the laboratory synthesis and characterization of this compound. The provided protocols for synthesis, purification, and characterization, including iodometric titration, spectroscopic analysis, and thermal analysis, are designed to ensure the production of a well-characterized compound for research applications. The inherent instability of this organic peroxide necessitates strict adherence to the outlined safety precautions to mitigate the risks of thermal decomposition. Researchers and scientists can utilize this guide to safely handle and effectively employ this compound in their laboratory work.

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism and Kinetics of Dicetyl Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicetyl peroxydicarbonate (DCPC), a member of the organic peroxide family, serves as a crucial initiator in various polymerization processes. Its utility is intrinsically linked to its thermal instability, which allows for the controlled generation of free radicals. However, this inherent reactivity also presents significant safety challenges, necessitating a thorough understanding of its thermal decomposition mechanism and kinetics. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, synthesizing available data on its kinetic parameters, decomposition products, and thermal stability. Detailed experimental protocols for characterizing its decomposition are outlined, and the decomposition pathway and analytical workflows are visually represented. This document is intended to be a critical resource for researchers and professionals working with this compound, enabling safer handling, optimized process design, and informed development of its applications.

Introduction

This compound, also known as dihexadecyl peroxydicarbonate, is a solid organic peroxide with the chemical formula C₃₄H₆₆O₆. It is commercially available, for instance under the trade name Perkadox® 24L, and is primarily used as a thermal initiator for the polymerization of vinyl chloride, vinylidene chloride, acrylates, and methacrylates.[1][2] The efficacy of DCPC as a polymerization initiator stems from the relatively weak oxygen-oxygen single bond within its peroxydicarbonate structure. Upon heating, this bond undergoes homolytic cleavage, generating highly reactive free radicals that initiate the polymerization chain reaction.

The thermal decomposition of organic peroxides is an exothermic process.[1] If the heat generated is not adequately dissipated, it can lead to a self-accelerating decomposition, which may result in a thermal runaway, fire, or explosion.[3][4] Consequently, a detailed understanding of the kinetic parameters governing the decomposition of this compound is paramount for ensuring its safe storage, handling, and use in industrial processes. This guide will delve into the mechanistic pathways of its decomposition, present the available quantitative kinetic data, and describe the experimental methodologies employed to ascertain these crucial parameters.

Thermal Decomposition Mechanism

The thermal decomposition of dialkyl peroxydicarbonates, including this compound, is initiated by the homolytic scission of the peroxidic O-O bond. This is the rate-determining step in the overall decomposition process.

Step 1: Homolytic Cleavage of the O-O Bond

The process begins with the cleavage of the weak oxygen-oxygen bond, resulting in the formation of two cetoxycarbonyloxy radicals (also known as hexadecoxycarbonyloxy radicals).

RO-C(O)O-OC(O)-OR → 2 RO-C(O)O• (where R = C₁₆H₃₃)

Step 2: Decarboxylation of the Carbonate Radicals

The resulting cetoxycarbonyloxy radicals are unstable and readily undergo decarboxylation (loss of CO₂) to form cetyl radicals.

RO-C(O)O• → RO• + CO₂

Step 3: Radical Termination and Product Formation

The highly reactive cetyl radicals can then participate in various termination reactions, such as combination or disproportionation, or they can abstract hydrogen atoms from other molecules in the reaction medium. The major experimentally identified decomposition products of this compound are carbon dioxide and hexadecanol.[1] This suggests that a significant pathway involves the cetyl radical abstracting a hydrogen atom to form hexadecane, which is then oxidized to hexadecanol, or through other complex radical interactions.

The following diagram illustrates the primary decomposition pathway:

References

Solubility of Dicetyl peroxydicarbonate in common organic solvents.

An in-depth technical guide to the solubility of dicetyl peroxydicarbonate in common organic solvents for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 26322-14-5) is an organic peroxide primarily utilized as a radical initiator in the polymerization of various monomers. A thorough understanding of its solubility in different organic solvents is paramount for its effective handling, application, and for optimizing reaction conditions in polymerization processes. This technical guide consolidates the available information on the solubility of this compound and provides a general framework for its experimental determination.

Solubility Profile of this compound

This compound is consistently reported as being soluble in organic solvents while exhibiting limited solubility in water.[1] Although extensive quantitative data is scarce in publicly available literature, several sources provide qualitative and semi-quantitative solubility information.

Data Presentation: Summary of Solubility

The following table collates the reported solubility characteristics of this compound.

| Solvent Class | Specific Solvent | Reported Solubility |

| Aromatic Hydrocarbons | Toluene | Partly Soluble[2] |

| General Aromatic Hydrocarbons | Soluble[3] | |

| Ketones | General Ketones | Soluble[3] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble[4] |

| Aqueous | Water | Insoluble / Very Low (1 μg/L at 20°C)[3][5] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, a direct experimental measurement is necessary. The following protocol outlines a standard laboratory method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., acetone, toluene, hexane)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringes and chemically resistant membrane filters (e.g., PTFE, 0.45 µm)

-

A method for solvent removal (e.g., rotary evaporator, nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for high-precision analysis (optional)

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it into a screw-capped vial. The presence of undissolved solid is essential to ensure saturation.

-

Pipette a precise volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the tip of the syringe and dispense the saturated solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (Standard Approach):

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent completely under reduced pressure using a rotary evaporator or by passing a gentle stream of dry nitrogen over the solution.

-

Once the solute is completely dry, reweigh the vial. The mass of the remaining solid represents the amount of this compound dissolved in the collected volume of the solvent.

-

Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).

-

-

Chromatographic Method (Higher Precision):

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using an appropriate chromatographic technique (e.g., HPLC).

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by referencing the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Safety Considerations:

-

This compound is an organic peroxide and is sensitive to heat, shock, and friction.[6][7] It should be handled with extreme care in a well-ventilated fume hood.

-

Avoid all sources of heat and ignition.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.

Mandatory Visualization: Workflow for Solubility Assessment

The logical steps for a comprehensive assessment of the solubility of this compound are depicted in the following workflow diagram.

Caption: A logical workflow for the experimental determination of solubility.

References

CAS number and molecular weight of Dicetyl peroxydicarbonate.

An In-depth Technical Guide to Dicetyl Peroxydicarbonate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and safety considerations. The information is intended for researchers, scientists, and professionals in chemical synthesis and polymer science.

Chemical and Physical Properties

This compound is an organic peroxide primarily used as a radical initiator in polymerization processes.[1][2][3][4][5] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 26322-14-5[1][6][7] |

| Molecular Formula | C34H66O6[6][7][8][9] |

| Molecular Weight | 570.88 g/mol [6][7][9] |

| Appearance | White, odorless solid (powder or granules)[6] |

| Melting Point | 52-54 °C[7] |

| Solubility | Insoluble in water (1 μg/L at 20°C); Soluble in ketones and aromatic hydrocarbons[6] |

| Active Oxygen Content | 2.80%[10][11] |

| Self-Accelerating Decomposition Temperature (SADT) | 40°C[12] |

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of peroxydicarbonates involves the reaction of an alkali metal peroxide with a haloformate.[13] The following is a representative protocol:

-

Preparation of Alkali Metal Peroxide: An alkali metal hydroxide (B78521) is mixed with a peroxide (e.g., hydrogen peroxide) to form the corresponding alkali metal peroxide.[13] This reaction should be conducted at a controlled temperature, preferably between 0°C and 10°C, to prevent decomposition of the peroxide.[13]

-

Reaction with Haloformate: The freshly prepared alkali metal peroxide is then added to a mixture containing the corresponding haloformate (in this case, cetyl chloroformate), a dispersant, and water.[13]

-

Homogenization: The reaction mixture is homogenized throughout the process to ensure the formation of small droplets of the desired peroxydicarbonate.[13]

-

Reaction Completion and Work-up: The reaction is stirred for a period of 30-50 minutes.[14] After completion, the stirring is stopped, and the mother liquor is separated. The product is then washed until a neutral pH (5-7) is achieved.[14]

References

- 1. Perkadox 24L this compound [nouryon.com]

- 2. Perkadox 24-W35 this compound [nouryon.com]

- 3. nouryon.com [nouryon.com]

- 4. alitapolymer.com [alitapolymer.com]

- 5. alitapolymer.com [alitapolymer.com]

- 6. orgperox.com [orgperox.com]

- 7. This compound | CAS#:26322-14-5 | Chemsrc [chemsrc.com]

- 8. medkoo.com [medkoo.com]

- 9. echemi.com [echemi.com]

- 10. pergan.com [pergan.com]

- 11. nouryon.com [nouryon.com]

- 12. researchgate.net [researchgate.net]

- 13. EP1226118B1 - Method for producing peroxydicarbonates and their use in the radical polymerization of monomers - Google Patents [patents.google.com]

- 14. CN102659960B - Preparation method of solvent-type di-(2-ethylhexyl)peroxydicarbonate with mass fraction of 60% - Google Patents [patents.google.com]

A Technical Guide to Dicetyl Peroxydicarbonate as a Free-Radical Initiator in Polymerization

Abstract: This technical guide provides a comprehensive overview of dicetyl peroxydicarbonate (DCPC), a crucial organic peroxide used as a free-radical initiator in various polymerization processes. The document details its physicochemical properties, decomposition kinetics, and initiation mechanisms. It further explores its primary applications in the synthesis of polymers such as polyvinylchloride (PVC) and acrylates, offering representative experimental protocols. Safety, handling, and synthesis methodologies are also discussed to provide a complete resource for researchers, scientists, and professionals in polymer chemistry and drug development.

Introduction to this compound (DCPC)

Free-radical polymerization is a fundamental process in the synthesis of a wide array of polymers. The reaction is initiated by free radicals, highly reactive chemical species generated from the decomposition of an initiator molecule. Organic peroxides are a prominent class of initiators, valued for their ability to form radicals under controlled thermal conditions.[1]

This compound (CAS No. 26322-14-5), also known as dihexadecyl peroxydicarbonate, is an organic peroxide that serves as an effective radical initiator, particularly for the polymerization of ethylenically unsaturated monomers like vinyl chloride.[2][3] It is characterized as a white to pale yellow solid, soluble in organic solvents with limited water solubility.[2] Its utility is most pronounced in suspension and mass polymerization processes within a specific temperature range, typically between 45°C and 65°C.[4][5] This guide will delve into the core technical aspects of DCPC's function as a polymerization initiator.

Physicochemical and Thermal Properties

The efficacy and safety profile of DCPC are dictated by its chemical and thermal characteristics. It is a thermally unstable substance requiring stringent temperature control for safe storage and handling.[4][6]

| Property | Value | Reference(s) |

| CAS Number | 26322-14-5 | [4] |

| Molecular Weight | 570.9 g/mol | [4][6] |

| Chemical Formula | C₃₄H₆₆O₆ | [7] |

| Appearance | White to pale yellow solid, flakes, or powder | [2][5] |

| Active Oxygen Content | ~2.80% | [4][7] |

| Solubility | Soluble in organic solvents, low in water | [2][4] |

Table 1: Physicochemical Properties of this compound

The thermal stability of an initiator is critical for its application. The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which exothermic decomposition can occur in the original packaging.[4] For DCPC, this necessitates temperature-controlled transport and storage.[8]

| Thermal Property | Temperature Value | Reference(s) |

| SADT | 40°C (104°F) | [4] |

| Control Temperature (Tc) | 30°C (86°F) | [4] |

| Emergency Temperature (Te) | 35°C (95°F) | [4] |

| Recommended Storage Temperature | Max. 15°C | [8] |

Table 2: Thermal Stability and Storage Data for this compound

Initiation Mechanism and Decomposition Kinetics

The function of DCPC as an initiator stems from the thermal cleavage of its unstable oxygen-oxygen bond to generate free radicals. This process occurs in two primary steps: decomposition of the initiator and subsequent addition to a monomer unit.

-

Decomposition: The peroxide bond in DCPC homolytically cleaves upon heating, yielding two cetyl oxycarbonyl radicals.

-

Initiation: These radicals then attack the double bond of a monomer (e.g., vinyl chloride), forming a new carbon-centered radical and initiating the polymer chain growth.

References

- 1. pergan.com [pergan.com]

- 2. CAS 26322-14-5: this compound | CymitQuimica [cymitquimica.com]

- 3. EP1226118B1 - Method for producing peroxydicarbonates and their use in the radical polymerization of monomers - Google Patents [patents.google.com]

- 4. nouryon.com [nouryon.com]

- 5. alitapolymer.com [alitapolymer.com]

- 6. This compound | C34H66O6 | CID 62810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. yunno.net [yunno.net]

- 8. pergan.com [pergan.com]

Safety data sheet (SDS) and handling precautions for Dicetyl peroxydicarbonate.

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for Dicetyl peroxydicarbonate. The information is intended to support laboratory research and development activities by providing a thorough understanding of the hazards associated with this compound and the necessary safety measures to mitigate risks.

Safety Data Sheet (SDS) Summary

This compound is an organic peroxide primarily used as a polymerization initiator.[1] It is a powerful oxidizing agent and possesses explosive properties, particularly when subjected to heat, shock, or friction.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C34H66O6 |

| Molecular Weight | 570.88 g/mol |

| Appearance | White powder or flakes with a faint odor.[2][3] |

| Melting Point | 52 °C[2][3] |

| Boiling Point | 592.2 °C at 760 mmHg (decomposes) |

| Density | 0.936 g/cm³ |

| Bulk Density | 0.6 g/cm³[2][3] |

| Flash Point | 237.6 °C |

| Water Solubility | Insoluble (1μg/L at 20℃).[3] |

| Solubility in Organic Solvents | Soluble in ketones and aromatic hydrocarbons. |

Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Organic Peroxide Type F | GHS02 | Danger | H242: Heating may cause a fire. |

Stability and Reactivity

This compound is highly sensitive to heat and can undergo self-accelerating exothermic decomposition.[2][3] It may decompose violently or explosively at temperatures between 0 and 10°C.[2][3] Decomposition can also be initiated by shock or friction.[2]

Incompatible Materials: The substance can undergo accelerated decomposition upon contact with amines and certain metals.[2][3] It should be stored separately from other chemicals.

Hazardous Decomposition Products: Upon decomposition or combustion, it may produce carbon dioxide, carbon monoxide, and hexadecanol.[2]

Toxicological Information

| Exposure Route | Effect |

| Inhalation | May cause respiratory tract irritation. |

| Skin Contact | May cause skin irritation. |

| Eye Contact | May cause serious eye irritation. |

| Ingestion | May be harmful if swallowed. |

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when handling and storing this compound to prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.

Safe Handling Procedures

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[4] No smoking.[4]

-

Ground and bond containers when transferring material to prevent static electricity buildup.[4]

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, well-ventilated area away from direct sunlight and heat sources.[4]

-

Keep in the original, tightly closed container.[4]

-

Store at temperatures not exceeding the manufacturer's recommendation.

-

Store separately from incompatible materials such as amines and metals.[2][3][4]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound. These protocols should be adapted to specific laboratory conditions and reviewed by the institution's safety officer before implementation.

Protocol for the Preparation of a this compound Solution

This protocol describes the preparation of a solution of this compound in a suitable organic solvent.

Materials:

-

This compound

-

Anhydrous toluene (B28343) (or other suitable aromatic hydrocarbon solvent)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Spatula

-

Weighing paper

-

Graduated cylinder

-

Fume hood

Procedure:

-

Ensure all glassware is clean and dry.

-

Place the magnetic stir bar in the beaker or flask.

-

In a fume hood, measure the desired volume of toluene using a graduated cylinder and add it to the beaker or flask.

-

Carefully weigh the required amount of this compound on weighing paper.

-

Slowly add the this compound powder to the solvent while stirring gently. Avoid creating dust.

-

Continue stirring at room temperature until the solid is completely dissolved.

-

The resulting solution should be used immediately. Do not store solutions of this compound.

Protocol for Use as an Initiator in Vinyl Chloride Suspension Polymerization

This protocol provides a general procedure for the use of this compound as a free-radical initiator in the suspension polymerization of vinyl chloride.

Materials:

-

High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and a charging port.

-

Vinyl chloride monomer (VCM)

-

Deionized water

-

Suspending agent (e.g., polyvinyl alcohol)

-

This compound solution (prepared as in Protocol 3.1)

-

Nitrogen gas

Procedure:

-

Purge the polymerization reactor with nitrogen to remove any oxygen.

-

Charge the reactor with deionized water and the suspending agent.

-

Agitate the mixture to ensure the suspending agent is fully dispersed.

-

Charge the reactor with the liquid vinyl chloride monomer.

-

While stirring, inject the freshly prepared this compound solution into the reactor. The amount of initiator will depend on the desired reaction kinetics and polymer properties, but is typically in the range of 0.05 to 0.5% by weight of the monomer.

-

Seal the reactor and begin heating to the desired polymerization temperature (typically 40-60 °C).

-

Monitor the reactor pressure and temperature throughout the polymerization. The pressure will decrease as the monomer is converted to polymer.

-

Once the desired conversion is reached (indicated by a specific pressure drop), the reaction is terminated by cooling the reactor and venting any unreacted monomer.

-

The resulting polymer slurry is then discharged, washed, and dried.

Protocol for Laboratory-Scale Disposal of Unused this compound

This protocol describes a method for the safe disposal of small quantities of unused this compound. This procedure should only be carried out by trained personnel in a chemical fume hood.

Materials:

-

Unused this compound

-

A suitable high-boiling point, inert solvent (e.g., mineral oil)

-

A large beaker

-

Stirring rod

-

Appropriate hazardous waste container

Procedure:

-

In a chemical fume hood, place the beaker in a secondary container (e.g., a larger beaker or a tray).

-

Add a sufficient volume of the inert solvent to the beaker. The goal is to create a dilute solution (less than 1% by weight of the peroxide).

-

Carefully and slowly add the unused this compound to the solvent while gently stirring. Do not add the solvent to the peroxide.

-

Continue stirring until the peroxide is fully dispersed or dissolved.

-

The resulting mixture should be labeled as hazardous waste and disposed of according to institutional and local regulations for organic peroxide waste.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Experimental Workflow for Polymerization.

References

A Comprehensive Technical Guide to the Storage and Stability of Dicetyl Peroxydicarbonate in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and stability guidelines for Dicetyl peroxydicarbonate, a thermally sensitive organic peroxide commonly used as a polymerization initiator. Adherence to these guidelines is critical to ensure laboratory safety and maintain the chemical's integrity for research applications.

Chemical and Physical Properties

This compound is a white powder with a faint odor. It is characterized by its thermal instability and sensitivity to heat, shock, and friction. Its explosion hazard can be mitigated by mixing it with an inert solid.

Stability and Decomposition Hazards

This compound is an unstable compound that can undergo self-accelerating decomposition, a process where the heat generated by decomposition leads to an increase in the decomposition rate. This can result in a violent or explosive reaction. The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter for the safe storage of this compound. The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in its packaging.

Several factors can induce or accelerate decomposition, including:

-

Heat: Exposure to elevated temperatures is a primary cause of decomposition.[1][2][3]

-

Contamination: Contact with incompatible materials such as acids, bases, heavy metals (including rust, iron, and copper), and reducing agents can trigger a hazardous decomposition.[1][4]

-

Physical Stress: Shock and friction have been reported to cause explosions.[1][2][5]

-

Confinement: Heating under confinement can lead to a dangerous buildup of pressure from gaseous decomposition products, potentially rupturing the container.[4]

Hazardous decomposition products may include irritant, caustic, flammable, and toxic gases.[4]

Quantitative Data for Storage and Handling

The following tables summarize the key quantitative data for the safe storage and handling of this compound.

Table 1: Thermal Stability Data

| Parameter | Value | Notes |

| Melting Point | 52 °C | Decomposes below the melting point.[1][3] |

| Self-Accelerating Decomposition Temperature (SADT) | 40 °C | The lowest temperature at which self-accelerating decomposition in the original packaging may occur.[1][4][6] |

| Control Temperature (Tc) | 30 °C | The maximum temperature at which the substance can be safely stored.[6] |

| Emergency Temperature (Te) | 35 °C | The temperature at which emergency procedures must be implemented.[1][6] |

| Recommended Maximum Storage Temperature (Ts max.) | 20 °C | To minimize loss of quality over time.[6] |

Table 2: Incompatible Materials

| Class of Material | Examples |

| Strong Acids and Bases | |

| Heavy Metals and their Salts | Rust, Iron, Copper |

| Reducing Agents | Amines |

| Accelerators |

Experimental Protocol: Determination of Self-Accelerating Decomposition Temperature (SADT)

The SADT is determined using the Heat Accumulation Storage Test (UN Test H.1). This test identifies the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.

Methodology:

-

Apparatus: A temperature-controlled oven capable of maintaining a constant temperature and a sample of the substance in its original or a representative packaging.

-

Procedure:

-

The packaged sample is placed in the oven, which is set to a predetermined test temperature.

-

The temperature of the sample is monitored.

-

The oven is held at the test temperature for a period of up to one week.

-

-

Observation:

-

A "pass" is recorded if the temperature of the sample does not exceed the oven temperature by 6 °C within the one-week period.

-

A "fail" is recorded if the sample temperature exceeds the oven temperature by 6 °C.

-

-

Determination of SADT: The test is repeated in 5 °C increments until a failure is observed. The SADT is reported as the temperature at which the failure occurred.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows for the safe handling and use of this compound.

Caption: Logical workflow for the safe storage, handling, and disposal of this compound.

Caption: A general experimental workflow involving the use of this compound as a reaction initiator.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4] Use explosion-proof equipment and take measures to prevent static electricity discharge.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves and a flame-retardant lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a respirator with an approved filter.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Emergency Procedures

-

Spills: In case of a spill, eliminate all ignition sources.[2] Do not touch or walk through the spilled material.[2] Use non-sparking tools for cleanup. Prevent the material from entering drains or waterways.

-

Fire: In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[4] Cool closed containers exposed to fire with water spray.[4] Be aware that the product can burn violently and may re-ignite.[4]

-

Decomposition: If self-accelerating decomposition is suspected (e.g., due to a temperature rise), evacuate the area immediately. Do not attempt to move the material if it has been exposed to heat.[2]

By strictly following these guidelines, researchers can safely handle and store this compound, minimizing risks and ensuring the reliability of their experimental results. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

- 1. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. americanchemistry.com [americanchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. SADT & SAPT Testing Services | ASTM D 4809 | Franklin OH [thermochemistry.com]

An In-depth Technical Guide to the Self-Accelerating Decomposition Temperature (SADT) of Dicetyl Peroxydicarbonate

This guide provides a comprehensive overview of the self-accelerating decomposition temperature (SADT) of dicetyl peroxydicarbonate, a critical parameter for the safe handling, storage, and transport of this organic peroxide. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who work with or encounter this compound.

Introduction to this compound and its Thermal Instability

This compound (CAS No. 26322-14-5) is a solid organic peroxide used as an initiator for the polymerization of various monomers.[1] Like all organic peroxides, it is thermally unstable and can undergo exothermic decomposition.[1][2] If the heat generated by this decomposition is not dissipated to the environment at a sufficient rate, the temperature of the material will rise, leading to an increase in the decomposition rate. This feedback loop can result in a runaway reaction known as a self-accelerating decomposition, which can lead to fire or explosion.[2][3]

The SADT is defined as the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[3] This parameter is crucial for establishing safe storage and transport conditions.

Quantitative Data for this compound

The key thermal stability and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Self-Accelerating Decomposition Temperature (SADT) | 40°C | [1][4] |

| Control Temperature (Tc) | 30°C | [1] |

| Emergency Temperature (Te) | 35°C | [1] |

| Decomposition Temperature Range (Violent/Explosive) | 0-10°C | [5][6][7][8] |

| Molecular Weight | 570.9 g/mol | [1][5] |

| Active Oxygen Content | 2.80% | [1] |

| Melting Point | 52°C | [4] |

Experimental Protocols for SADT Determination

The SADT of organic peroxides is determined experimentally using standardized tests outlined in the United Nations Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria.[1] The most common method for determining the SADT of this compound is the Heat Accumulation Storage Test.[1]

3.1. UN Test H.1: Heat Accumulation Storage Test (Real Scale)

This test is designed to determine the SADT in the actual package or a representative smaller package.

-

Apparatus: A temperature-controlled oven or chamber capable of maintaining a set temperature with minimal variation. Temperature monitoring equipment is placed both within the sample and in the oven.

-

Procedure:

-

The package containing the this compound is placed in the test chamber.

-

The chamber is heated to a predetermined constant temperature.

-

The temperature of the sample and the chamber are monitored for a period of one week.

-

The test is considered "passed" if the temperature of the sample does not exceed the oven temperature by more than 6°C within the week.

-

The test is considered "failed" if the sample temperature exceeds the oven temperature by 6°C, indicating a self-accelerating decomposition.

-

The test is repeated at different temperatures, typically in 5°C increments, until the lowest temperature that results in a failure is identified. This temperature is the SADT.[3]

-

3.2. UN Test H.4: Heat Accumulation Storage Test (Dewar Vessel)

For smaller scale testing, a Dewar vessel can be used to simulate the heat loss characteristics of a larger package. This method is considered well-suited for solid organic peroxides like this compound.[9][10]

-

Apparatus: A 500 mL Dewar vessel with a closure system, placed within a temperature-controlled oven. Temperature probes are inserted into the center of the sample.

-

Procedure:

-

The Dewar vessel is filled with the test substance.

-

The vessel is placed in an oven set to a specific test temperature.

-

The temperature of the substance is monitored over time.

-

Similar to the H.1 test, a failure is recorded if the substance's temperature rises significantly above the oven temperature, indicating self-heating.

-

The SADT is the lowest oven temperature at which this self-accelerating decomposition is observed.

-

Logical Relationships in Thermal Stability Management

The determination of the SADT is the foundational step in a logical workflow for the safe management of thermally unstable substances. The relationship between SADT and the established control and emergency temperatures is critical.

Caption: Logical workflow from SADT determination to the establishment of safe temperature controls.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the SADT of a substance like this compound using a heat accumulation storage test.

Caption: Experimental workflow for SADT determination via the heat accumulation storage test.

References

- 1. nouryon.com [nouryon.com]

- 2. nouryon.com [nouryon.com]

- 3. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C34H66O6 | CID 62810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Diethyl peroxydicarbonate | C6H10O6 | CID 61756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Suspension Polymerization of Vinyl Chloride Using Dicetyl Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suspension polymerization is a predominant industrial method for producing Polyvinyl Chloride (PVC), yielding polymer beads with controlled particle size and morphology. This process involves dispersing vinyl chloride monomer (VCM) droplets in an aqueous phase, with a monomer-soluble initiator, such as dicetyl peroxydicarbonate, triggering the polymerization within these droplets. The resulting PVC particles are then isolated, washed, and dried.

This compound is a high-activity organic peroxide initiator suitable for the polymerization of vinyl chloride in the temperature range of 45°C to 65°C.[1] Its decomposition rate, characterized by its half-life, is a critical parameter in determining the polymerization temperature and reaction time. A combination of initiators is often employed to achieve a uniform rate of polymerization.[2] This document provides a detailed protocol for the laboratory-scale suspension polymerization of vinyl chloride using this compound, intended for researchers in polymer science and material development.

Data Presentation

The following table summarizes the typical experimental parameters and their influence on the resulting PVC properties. The exact values are dependent on the specific laboratory setup and conditions.

| Parameter | Typical Range | Effect on PVC Properties |

| Monomer to Water Ratio (by weight) | 1:1 to 1:2 | Affects heat dissipation and suspension stability. |

| This compound Concentration (wt% based on monomer) | 0.03% - 0.15% | Higher concentrations generally lead to lower average molecular weight and a faster reaction rate. |

| Suspending Agent (e.g., Polyvinyl Alcohol) Concentration (wt% based on monomer) | 0.05% - 0.5% | Influences particle size, porosity, and shape. Higher concentrations typically result in smaller particles. |

| Reaction Temperature | 50°C - 65°C | Significantly impacts the rate of polymerization and the molecular weight of the polymer. Higher temperatures increase the reaction rate and decrease the molecular weight. |

| Agitation Speed | 300 - 800 rpm | Crucial for maintaining a stable suspension and controlling particle size. Higher speeds generally produce smaller particles. |

| Monomer Conversion | 80% - 90% | Higher conversion is economically desirable but can affect polymer properties. |

| Resulting Average Particle Size | 50 - 200 µm | Primarily controlled by the type and concentration of the suspending agent and the agitation speed. |

| Resulting Molecular Weight (Number Average, Mn) | 45,000 - 64,000 g/mol | Inversely related to initiator concentration and polymerization temperature.[2] |

| Resulting Molecular Weight (Weight Average, Mw) | 100,000 - 200,000 g/mol | Inversely related to initiator concentration and polymerization temperature.[2] |

Experimental Protocols

This protocol outlines a typical laboratory-scale suspension polymerization of vinyl chloride in a 1-liter baffled glass reactor.

Materials:

-

Vinyl Chloride Monomer (VCM), polymerization grade

-

This compound (e.g., Perkadox 24L/FL)[3]

-

Polyvinyl alcohol (PVA), 70-80% hydrolyzed (suspending agent)

-

Deionized water

-

Nitrogen gas, high purity

-

Methanol (B129727) (for washing)

Equipment:

-

1-liter jacketed, baffled glass reactor with a multi-neck lid

-

Mechanical stirrer with a variable speed motor and a glass or stainless steel agitator

-

Reflux condenser

-

Thermocouple and temperature controller

-

Heating/cooling circulator for the reactor jacket

-

Pressure gauge

-

Inlet and outlet for nitrogen gas

-

Charging port for reactants

-

Vacuum line

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Reactor Setup:

-

Assemble the 1-liter glass reactor with the lid, mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

-

Ensure all joints are properly sealed.

-

Connect the reactor jacket to the heating/cooling circulator.

-

-

Charging the Aqueous Phase:

-

Add 500 mL of deionized water to the reactor.

-

With gentle stirring (e.g., 200 rpm), add the desired amount of polyvinyl alcohol (e.g., 1.0 g, corresponding to 0.2 wt% based on 500 g of VCM).

-

Heat the mixture to 60°C while stirring to ensure complete dissolution of the PVA.

-

Once dissolved, cool the solution to room temperature.

-

-

Deoxygenation:

-

Seal the reactor and begin purging with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. A gentle nitrogen flow should be maintained throughout the reaction.

-

-

Initiator and Monomer Preparation:

-

In a separate, appropriately rated vessel, carefully weigh the desired amount of this compound (e.g., 0.5 g, corresponding to 0.1 wt% based on 500 g of VCM).

-

Cool the required amount of liquid vinyl chloride monomer (e.g., 500 g) and dissolve the initiator in the monomer. This step must be performed in a well-ventilated fume hood with appropriate safety precautions due to the high volatility and carcinogenicity of VCM.

-

-

Charging the Monomer:

-

Under a positive nitrogen pressure, carefully transfer the VCM/initiator solution to the reactor through the charging port.

-

Seal the reactor immediately after charging.

-

-

Polymerization:

-

Increase the stirring speed to the desired level (e.g., 500 rpm) to create a fine dispersion of monomer droplets in the aqueous phase.

-

Set the temperature controller to the desired reaction temperature (e.g., 58°C). The polymerization is exothermic, and the cooling system should be ready to maintain a constant temperature.

-

Monitor the reaction temperature and pressure. The pressure will initially rise as the reactor heats up and then gradually decrease as the monomer is converted to the denser polymer.

-

Allow the polymerization to proceed for the desired time (typically 4-8 hours) or until the pressure drops to a predetermined level, indicating a high monomer conversion.

-

-

Termination and Recovery:

-

Once the desired conversion is reached, cool the reactor to room temperature to quench the polymerization.

-

Carefully vent any unreacted VCM through a suitable scrubbing or capture system in accordance with safety and environmental regulations.

-

Open the reactor in a well-ventilated area.

-

-

Washing and Drying:

-

Discharge the PVC slurry from the reactor.

-

Filter the slurry using a Buchner funnel to separate the PVC beads from the water.

-

Wash the PVC beads several times with deionized water to remove the suspending agent and other impurities.

-

Perform a final wash with methanol to aid in the drying process.

-

Dry the PVC beads in a vacuum oven at a temperature below the glass transition temperature of PVC (e.g., 50-60°C) until a constant weight is achieved.

-

Safety Precautions:

-

Vinyl chloride monomer is a known human carcinogen and is extremely flammable. All handling of VCM must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety glasses.

-

Organic peroxides such as this compound are thermally unstable and can decompose violently. Store and handle according to the manufacturer's safety data sheet (SDS). Avoid contact with reducing agents, acids, bases, and heavy metal compounds.

-

The polymerization reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure the cooling system is adequate and functioning correctly.

-

The polymerization is carried out under pressure. Use a reactor and associated equipment rated for the expected pressures.

Visualizations

References

Application Notes and Protocols for the Use of Dicetyl Peroxydicarbonate in Acrylate and Methacrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Dicetyl Peroxydicarbonate (DCPD) as a thermal initiator for the free-radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers. The information is intended to guide researchers in developing polymerization processes for various applications, including the synthesis of polymers for drug delivery systems and biomedical devices.

Introduction

This compound (DCPD) is a symmetrical peroxycarbonate that serves as an effective low-temperature initiator for the polymerization of various monomers, including acrylates and methacrylates.[1][2][3] Its utility lies in its decomposition at moderate temperatures, typically in the range of 45°C to 65°C, which allows for the polymerization of thermally sensitive monomers and can offer better control over the polymerization process compared to higher-temperature initiators.[1][2] This document outlines the key characteristics of DCPD, provides a general protocol for its use in solution polymerization, and presents typical experimental parameters.

Properties of this compound

A thorough understanding of the initiator's properties is crucial for successful polymerization. Key properties of DCPD are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 26322-14-5 | [2] |

| Molecular Weight | 570.9 g/mol | [1][2] |

| Active Oxygen Content | ~2.80% | [2] |

| Appearance | White powder | [1] |

| 10-hour Half-life Temperature (t½) | 48°C | |

| 1-hour Half-life Temperature (t½) | 65°C | |

| Recommended Storage Temperature | Below 30°C |

Note: The half-life of the initiator is a critical parameter for selecting the appropriate polymerization temperature. The 1-hour half-life temperature (65°C) is often a good starting point for polymerization experiments.

Experimental Protocol: Solution Polymerization of Acrylates and Methacrylates

This protocol describes a general procedure for the solution polymerization of a model monomer, methyl methacrylate (MMA), using DCPD as the initiator. This protocol can be adapted for other acrylate and methacrylate monomers with appropriate adjustments to the solvent and reaction conditions.

Materials and Equipment

-

Monomer: Methyl methacrylate (MMA), inhibitor removed

-

Initiator: this compound (DCPD)

-

Solvent: Toluene or another suitable organic solvent

-

Reaction Vessel: Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

-

Heating/Cooling System: Circulating water bath

-

Nitrogen Source: High-purity nitrogen

-

Precipitation Solvent: Methanol (B129727) or ethanol

-

Filtration Equipment: Buchner funnel and filter paper

-

Drying Equipment: Vacuum oven

Experimental Workflow

The following diagram illustrates the general workflow for the solution polymerization of methyl methacrylate using this compound.

Detailed Procedure

-

Inhibitor Removal: Remove the inhibitor from the methyl methacrylate monomer by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure.

-

Reaction Setup: Assemble the jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer. Ensure all glassware is dry.

-

Charging the Reactor: Charge the reactor with the desired amount of purified methyl methacrylate and toluene. A typical monomer concentration is in the range of 20-50% (w/w).

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

-

Heating: Set the circulating water bath to the desired reaction temperature (e.g., 65°C). Allow the monomer solution to reach thermal equilibrium.

-

Initiator Addition: Dissolve the calculated amount of this compound in a small amount of toluene. Once the reactor temperature is stable, add the initiator solution to the reactor with stirring.

-

Polymerization: Allow the polymerization to proceed for the desired reaction time (e.g., 4-8 hours). The reaction mixture will become more viscous as the polymer forms.

-

Cooling: After the desired time, cool the reaction mixture to room temperature by circulating cool water through the reactor jacket.

-

Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or ethanol, while stirring vigorously. The polymer will precipitate as a white solid.

-

Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Drying: Wash the polymer with fresh precipitation solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization: Characterize the resulting polymer for properties such as molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC).

Typical Polymerization Parameters

The following table provides a starting point for the polymerization of methyl methacrylate and ethyl acrylate using this compound. These parameters may require optimization depending on the desired polymer characteristics.

| Parameter | Methyl Methacrylate | Ethyl Acrylate |

| Monomer Concentration | 30% (w/w) in Toluene | 30% (w/w) in Toluene |

| Initiator Concentration (DCPD) | 0.1 - 0.5 mol% (relative to monomer) | 0.1 - 0.5 mol% (relative to monomer) |

| Reaction Temperature | 60 - 70°C | 55 - 65°C |

| Reaction Time | 4 - 8 hours | 4 - 8 hours |

| Expected Polymer | Poly(methyl methacrylate) | Poly(ethyl acrylate) |

| Typical Mn (kDa) | 50 - 200 | 50 - 200 |

| Typical PDI | 1.5 - 2.5 | 1.5 - 2.5 |

Safety Precautions

-

This compound is a thermally unstable organic peroxide and should be handled with care.[2]

-

Store DCPD at the recommended low temperature to prevent decomposition.

-

Avoid contact with reducing agents, acids, bases, and heavy metal compounds, as these can cause rapid decomposition.[2]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling DCPD and other chemicals.

-

Perform all operations in a well-ventilated fume hood.

Logical Relationship of Polymerization Parameters

The interplay between key reaction parameters determines the final properties of the polymer. The following diagram illustrates these relationships.

An increase in reaction temperature or initiator concentration will generally lead to a higher rate of polymerization.[4] However, this can also result in a lower average molecular weight and potentially a broader molecular weight distribution (higher PDI). Longer reaction times will typically lead to higher monomer conversion. The desired balance of these properties will dictate the optimal reaction conditions.

References

Determining the initiator efficiency of Dicetyl peroxydicarbonate in polymerization reactions.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl peroxydicarbonate (DCPD) is a chemical initiator employed in free-radical polymerization reactions. Its primary function is to generate free radicals upon thermal decomposition, which then initiate the polymerization of monomers. DCPD is particularly utilized in the suspension and mass polymerization of vinyl chloride, acrylates, and methacrylates, typically within a temperature range of 45°C to 65°C. The efficiency of an initiator, denoted by the factor f, is a critical parameter in polymer synthesis. It quantifies the fraction of radicals generated by the initiator that successfully start a polymer chain. This document provides a detailed overview of the concept of initiator efficiency, methods for its determination for DCPD, and a comparative analysis with other organic peroxides.

The Concept of Initiator Efficiency

In an ideal scenario, every radical produced from the decomposition of an initiator molecule would initiate a polymerization chain. However, in reality, several side reactions can occur, leading to a loss of radicals. This phenomenon is often referred to as the "cage effect". When an initiator molecule decomposes, the resulting radical pair is momentarily trapped in a "cage" of solvent or monomer molecules. Within this cage, the radicals can recombine to form stable, non-radical products, thus failing to initiate polymerization. The initiator efficiency, f, is therefore always less than 1, with typical values ranging from 0.3 to 0.8 for many common initiators.

The overall rate of initiation in a polymerization reaction is directly proportional to the initiator efficiency, as described by the following equation:

Ri = 2 * f * kd * [I]

where:

-

Ri is the rate of initiation

-

f is the initiator efficiency

-

kd is the rate constant for initiator decomposition

-

[I] is the initiator concentration

A precise understanding of the initiator efficiency is crucial for controlling the kinetics of polymerization, and consequently, the molecular weight and other properties of the resulting polymer.

Quantitative Data on Initiator Efficiency

While specific, publicly available data for the initiator efficiency of this compound is limited, a comparative analysis with other peroxydicarbonate and peroxide initiators can provide valuable insights into its expected performance. The efficiency can be influenced by factors such as the monomer type, solvent viscosity, and temperature.

Table 1: Initiator Efficiency of Various Organic Peroxides

| Initiator Name | Chemical Class | Typical Monomer | Polymerization Temperature (°C) | Initiator Efficiency (f) |

| Di(n-propyl) peroxydicarbonate | Peroxydicarbonate | Vinyl Chloride | 40-60 | Data not readily available |

| Dibenzoyl Peroxide | Diacyl Peroxide | Styrene, Vinyl Chloride | 60-90 | 0.5 - 0.6 |

| Lauroyl Peroxide | Diacyl Peroxide | Vinyl Chloride | 60-80 | ~0.6 |

| Di-tert-butyl Peroxide (DTBP) | Dialkyl Peroxide | Ethylene | 120-140 | ~1.0[1] |

| tert-Butyl Peroxypivalate (TBPP) | Peroxyester | Ethylene | 50-70 | ~0.42[1] |

| tert-Butylperoxy-2-ethylhexanoate (TBPEH) | Peroxyester | Ethylene | 70-90 | ~0.64[1] |

Note: The initiator efficiency can vary depending on the specific reaction conditions.

Experimental Protocol: Determination of Initiator Efficiency using the Radical Scavenger Method (DPPH)

One of the most common methods for determining initiator efficiency is the radical scavenger method. This technique involves the use of a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), which reacts with the primary radicals generated from the initiator decomposition. By monitoring the disappearance of the scavenger, the rate of effective radical generation can be determined.

4.1. Materials and Equipment

-

This compound (DCPD)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Inert solvent (e.g., toluene, benzene)

-

Thermostated reaction vessel with a nitrogen inlet

-

UV-Vis spectrophotometer

-

Standard laboratory glassware (volumetric flasks, pipettes, etc.)

-

Nitrogen source for deaeration

4.2. Experimental Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of DCPD of known concentration in the chosen inert solvent.

-

Prepare a stock solution of DPPH of known concentration in the same solvent. The concentration should be chosen such that its absorbance at the wavelength of maximum absorption (λmax, typically around 517 nm) is within the linear range of the spectrophotometer.

-

-

Deaeration:

-

Thoroughly deaerate both the DCPD and DPPH solutions by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen, which can interfere with the radical reactions.

-

-

Reaction Setup:

-

In the thermostated reaction vessel, mix known volumes of the deaerated DCPD and DPPH solutions. The concentration of DPPH should be in excess relative to the expected number of radicals generated by the DCPD to ensure all primary radicals are scavenged.

-

Maintain the reaction mixture at a constant, controlled temperature (e.g., 60°C), which is appropriate for the thermal decomposition of DCPD.

-

-

Data Collection:

-

At regular time intervals, withdraw an aliquot of the reaction mixture and immediately cool it in an ice bath to quench the reaction.

-

Measure the absorbance of the aliquot at the λmax of DPPH using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

-

Data Analysis:

-

Plot the absorbance of DPPH as a function of time. The initial rate of disappearance of DPPH can be determined from the initial slope of this plot.

-

Using the Beer-Lambert law (A = εbc), convert the change in absorbance to the change in concentration of DPPH. The molar extinction coefficient (ε) for DPPH in the chosen solvent must be known or determined separately.

-